molecular formula C3Cl3F3 B1197221 1,1,2-Trichloro-3,3,3-trifluoropropene CAS No. 431-52-7

1,1,2-Trichloro-3,3,3-trifluoropropene

Cat. No.: B1197221
CAS No.: 431-52-7
M. Wt: 199.38 g/mol
InChI Key: QSSVZVNYQIGOJR-UHFFFAOYSA-N
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Description

1,1,2-Trichloro-3,3,3-trifluoropropene is an organofluorine compound with the molecular formula C3Cl3F3. It is a colorless gas that is used in various industrial applications. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of other chemicals .

Biochemical Analysis

Biochemical Properties

1,1,2-Trichloro-3,3,3-trifluoropropene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The compound can act as an inhibitor or activator of certain enzymes, depending on the specific biochemical pathway involved. For example, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to changes in enzyme activity .

Cellular Effects

The effects of this compound on cells can vary depending on the cell type and the concentration of the compound. In general, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the upregulation or downregulation of specific genes involved in detoxification processes. Additionally, the compound can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target molecule, leading to downstream effects on cellular processes. For example, the inhibition of cytochrome P450 enzymes by this compound can lead to decreased metabolism of certain drugs, resulting in altered pharmacokinetics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interactions with key metabolic enzymes and the resulting disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The specific pathways and enzymes involved in the metabolism of this compound are still being studied, but initial findings suggest a complex network of interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound can affect its overall activity and function, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be targeted to specific compartments or organelles within the cell through various mechanisms, including post-translational modifications and targeting signals. For example, this compound may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in xenobiotic metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2-Trichloro-3,3,3-trifluoropropene can be synthesized through the fluorination and chlorination of propene derivatives. One common method involves the reaction of 1,1,1,3,3-pentachloropropane with hydrogen fluoride, followed by dehydrohalogenation to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination and chlorination processes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1,2-Trichloro-3,3,3-trifluoropropene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1,2-Trichloro-3,3,3-trifluoropropene has several scientific research applications:

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-2,3,3-trichloropropene
  • 1,1,2-Trichlorotrifluoro-1-propene
  • 2-Chloro-3,3,3-trifluoropropene

Uniqueness: 1,1,2-Trichloro-3,3,3-trifluoropropene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and stability, making it suitable for specific industrial and research applications .

Properties

IUPAC Name

1,1,2-trichloro-3,3,3-trifluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl3F3/c4-1(2(5)6)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSVZVNYQIGOJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073184
Record name 1-Propene, 1,1,2-trichloro-3,3,3-trifluoro-
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Molecular Weight

199.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-52-7
Record name 1,1,2-Trichloro-3,3,3-trifluoro-1-propene
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Record name 1,1,2-Trichloro-3,3,3-trifluoro-1-propene
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Record name 431-52-7
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Record name 1-Propene, 1,1,2-trichloro-3,3,3-trifluoro-
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Record name 1,1,2-trichloro-3,3,3-trifluoropropene
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Record name 1-PROPENE, 1,1,2-TRICHLORO-3,3,3-TRIFLUORO-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2-Trichloro-3,3,3-trifluoropropene
Reactant of Route 2
1,1,2-Trichloro-3,3,3-trifluoropropene
Reactant of Route 3
1,1,2-Trichloro-3,3,3-trifluoropropene
Customer
Q & A

Q1: What is the structural characterization of 1,1,2-Trichloro-3,3,3-trifluoropropene?

A1: this compound is a chlorofluorocarbon. While the provided abstracts don't explicitly state its molecular weight or spectroscopic data, its molecular formula can be deduced from its name as C3Cl3F3.

Q2: How is this compound used in the synthesis of other fluorocarbons?

A: One of the research papers describes a process where this compound reacts with hydrogen fluoride (HF) and chlorine (Cl2) in the presence of a trivalent chromium catalyst. This reaction, conducted at temperatures between 250°C and 325°C, yields a mixture of different fluorocarbons, including hexafluoropropylene (C3F6) and 1,1,1,2,3,3,3-heptafluoropropane (C3HF7). This process highlights the use of this compound as a precursor for synthesizing other valuable fluorocarbons.

Q3: Has this compound been studied in the context of chemical mixture toxicity?

A: Yes, research has investigated the toxicity of chemical mixtures containing this compound . Specifically, a study explored the joint toxicity of a mixture containing this compound alongside other halogenated aliphatics (trichloroethylene, tetrachloroethylene, and hexachloro-1,3-butadiene). The research employed a weight-of-evidence (WOE) approach to estimate the mixture's overall toxicity and compared it to experimentally determined toxicity in animal models. This research contributes to understanding the potential health risks associated with exposure to mixtures containing this compound and highlights the importance of considering chemical interactions in toxicological assessments.

Q4: Does this compound react with platinum complexes?

A: Research indicates that this compound reacts with specific platinum complexes . When reacting with the platinum complex Pt(trans-stilbene)(PPh3)2, this compound leads to the formation of the complex PtCl2F2(PPh3)2. This reaction differs from the behavior of some other halogenated olefins, showcasing the specific reactivity of this compound in coordination chemistry.

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